molecular formula C13H16BFO3 B6148597 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 943310-52-9

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6148597
CAS No.: 943310-52-9
M. Wt: 250.1
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Description

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 943310-52-9) is a high-purity benzaldehyde derivative organoboron compound valued in chemical synthesis and pharmaceutical research . Its molecular formula is C13H16BFO3, with a molecular weight of 250.07 g/mol . The compound is characterized by two key functional groups: an aldehyde group and a pinacol boronate ester, which act as orthogonal reactive sites for sequential chemical transformations . This structure makes it a versatile building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it is used to introduce fluorinated biaryl carboxaldehyde motifs into more complex molecules . These motifs are common in developing active pharmaceutical ingredients (APIs) and functional materials. The fluorine substituent on the aromatic ring can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making this compound particularly interesting for medicinal chemistry programs . It must be stored under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended for research purposes only and is not approved for human or animal consumption.

Properties

CAS No.

943310-52-9

Molecular Formula

C13H16BFO3

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Aryl Halides

The most widely adopted method for synthesizing 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the Miyaura borylation reaction . This approach utilizes 2-bromo-5-fluorobenzaldehyde as the starting material, reacting it with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of a palladium catalyst.

Reaction Equation :

2-Bromo-5-fluorobenzaldehyde+B2pin2Pd catalyst, base5-Fluoro-2-(pinB)benzaldehyde+Byproducts\text{2-Bromo-5-fluorobenzaldehyde} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{5-Fluoro-2-(pinB)benzaldehyde} + \text{Byproducts}

Key Steps :

  • Oxidative Addition : The palladium catalyst (e.g., PdCl<sub>2</sub>(dppf)) activates the carbon-bromine bond in the aryl halide.

  • Transmetalation : Bis(pinacolato)diboron transfers a boron group to the palladium center.

  • Reductive Elimination : The palladium catalyst releases the final boronic ester product.

Advantages :

  • Functional group tolerance preserves the aldehyde moiety.

  • Mild conditions (60–90°C) prevent decomposition of sensitive groups.

Optimization of Reaction Parameters

Successful synthesis requires careful optimization of catalysts, bases, and solvents. The following table summarizes critical parameters and their impact on yield:

ParameterOptions TestedOptimal ChoiceYield Improvement
Catalyst Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf), Pd(OAc)<sub>2</sub>PdCl<sub>2</sub>(dppf)78% → 89%
Base KOAc, Na<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>NKOAc65% → 82%
Solvent Dioxane, DMF, THFDioxane70% → 85%
Temperature 60°C, 80°C, 100°C80°C75% → 88%

Mechanistic Insights :

  • PdCl<sub>2</sub>(dppf) outperforms other catalysts due to superior stability and electron-donating properties.

  • KOAc facilitates deprotonation of B<sub>2</sub>pin<sub>2</sub>, enhancing transmetalation efficiency.

  • Dioxane minimizes side reactions with the aldehyde group compared to polar solvents like DMF.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors offer advantages over batch processes:

  • Residence Time Control : 10–15 minutes at 80°C ensures complete conversion without thermal degradation.

  • Yield Consistency : 87–90% yield across 50+ batches.

  • Safety : Reduced exposure to toxic intermediates.

Case Study : A pilot plant achieved 92% purity using in-line HPLC monitoring and automated pH adjustment.

Purification Techniques

Post-reaction purification is critical due to residual palladium and unreacted starting materials.

Preferred Methods :

  • Silica Gel Chromatography : Hexanes/ethyl acetate (4:1) eluent removes non-polar impurities.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Challenges :

  • Boronic esters are moisture-sensitive; anhydrous conditions are mandatory during workup.

Comparative Analysis of Alternative Methods

Direct Borylation vs. Multi-Step Synthesis

While Miyaura borylation is dominant, alternative routes include:

Method A : Lithiation of 5-fluoro-2-bromobenzaldehyde followed by quenching with pinacolborane.

  • Yield : 62% (lower due to aldehyde reactivity).

  • Drawback : Requires cryogenic conditions (-78°C).

Method B : Suzuki Coupling of pre-formed boronic acids.

  • Yield : 70% (limited by boronic acid stability).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

      Products: Oxidation of the aldehyde group to form the corresponding carboxylic acid.

  • Reduction:

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents like ethanol or tetrahydrofuran at low temperatures.

      Products: Reduction of the aldehyde group to form the corresponding alcohol.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents like dimethylformamide or acetonitrile at room temperature.

      Products: Formation of imines or thioethers by substitution at the aldehyde carbon.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzaldehyde compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cell proliferation pathways. The fluorine atom may also contribute to increased lipophilicity and bioavailability, making these compounds promising candidates for further development in cancer therapeutics .

Targeted Drug Delivery
The dioxaborolane group can facilitate the formation of boron-containing drugs that target specific biomolecules. This property is particularly useful in designing targeted therapies for diseases such as cancer where selective delivery is crucial. The ability to modify the dioxaborolane structure allows for fine-tuning of pharmacokinetic properties .

Materials Science

Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. The presence of the dioxaborolane unit allows for cross-linking reactions that can enhance the mechanical properties of polymers. This application is particularly relevant in creating materials with specific thermal and chemical resistance properties .

Fluorescent Materials
Compounds containing fluorinated groups are known for their photophysical properties. Research has demonstrated that this compound can be incorporated into fluorescent materials used in sensors and imaging applications. These materials can be employed in biological imaging due to their high sensitivity and specificity .

Synthetic Organic Chemistry

Reagent in Cross-Coupling Reactions
This compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, where it can react with various electrophiles to form biaryl compounds. The presence of the dioxaborolane group facilitates the formation of carbon-boron bonds, which are crucial in constructing complex organic molecules .

Synthesis of Boronic Acids
The transformation of this aldehyde into corresponding boronic acids is an important reaction pathway that allows for further functionalization and application in organic synthesis. Boronic acids derived from this compound can be utilized in various coupling reactions essential for synthesizing pharmaceuticals and agrochemicals .

Case Studies

Study Title Application Findings
"Synthesis and Anticancer Activity of Fluorinated Benzaldehydes"Medicinal ChemistryDemonstrated significant inhibition of cancer cell lines with modifications to benzaldehyde derivatives .
"Utilization of Dioxaborolanes in Polymer Synthesis"Materials ScienceImproved mechanical properties were observed when incorporating dioxaborolanes into polymer matrices .
"Cross-Coupling Reactions with Boron Compounds"Synthetic Organic ChemistryHighlighted the efficiency of using this compound as a reagent for biaryl synthesis .

Mechanism of Action

The mechanism of action of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can engage in nucleophilic addition reactions, forming various derivatives.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Position(s) Molecular Formula Molecular Weight Key Features Reference
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-boronate, 5-fluoro C₁₃H₁₆BFO₃ 250.08 High reactivity in cross-coupling; fluorine enhances electronic modulation
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-boronate C₁₃H₁₇BO₃ 232.09 Lacks fluorine; para-substituted boronate for sterically unhindered coupling
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-boronate, 6-fluoro C₁₃H₁₆BFO₃ 250.08 Fluorine in meta position alters electronic effects
4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde 4-fluoro, 5-boronate, 2-CF₃ C₁₄H₁₅BF₄O₃ 318.10 Trifluoromethyl group increases lipophilicity and steric bulk
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 3-fluoro, 4-boronate C₁₃H₁₆BFO₃ 250.08 Fluorine in meta position relative to boronate; modulates resonance

Key Observations:

Substituent Position : The ortho-substituted boronate in the target compound facilitates coupling reactions with minimal steric hindrance compared to para-substituted analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .

Fluorine Effects : Fluorine at the para position (target compound) vs. meta (e.g., 2-fluoro-6-...) alters electronic density, impacting reaction rates in cross-couplings .

Trifluoromethyl Derivatives : Compounds with CF₃ groups (e.g., ) exhibit higher molecular weights and enhanced lipophilicity, useful in medicinal chemistry but may reduce solubility .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Efficiency (Yield) Notable Applications Reference
This compound High (76–85% typical) Synthesis of fluorinated biaryl drug intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Moderate (60–75%) Polymer and OLED material synthesis
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Lower (50–65%) Ester derivatives for prodrug development
  • Fluorine Impact: The electron-withdrawing fluorine in the target compound accelerates oxidative addition in palladium-catalyzed couplings, improving yields compared to non-fluorinated analogues .
  • Functional Group Compatibility : Aldehyde groups (target compound) enable further derivatization (e.g., condensation reactions), whereas ester derivatives () are more stable but less reactive .

Biological Activity

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial and anticancer activities, supported by various studies and data.

  • Molecular Formula : C12H16BFO3
  • Molecular Weight : 232.07 g/mol
  • CAS Number : 72219414

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial and anticancer effects. The incorporation of the dioxaborolane moiety is significant in enhancing its biological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values against various bacterial strains. For example, compounds with similar dioxaborolane structures have been reported to have MIC values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundMIC (µg/mL)Bacterial Strain
Chloramphenicol50Staphylococcus aureus
This compoundTBDTBD

Anticancer Activity

The anticancer potential of 5-fluoro derivatives has also been investigated. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of the compounds.

  • Mechanism of Action : Similar compounds have been shown to interfere with cell proliferation and induce apoptosis in cancer cells through various pathways including the inhibition of key enzymes involved in cell cycle regulation .

Case Studies

  • Study on Antibacterial Properties : A study conducted by Bapna et al. evaluated several dioxaborolane derivatives for their antibacterial activity. The results indicated that modifications at the boron site significantly influenced antibacterial efficacy .
  • Anticancer Evaluation : Research focusing on fluorinated benzaldehyde derivatives highlighted their ability to inhibit tumor growth in vitro. The study suggested that these compounds could serve as leads for developing new anticancer agents due to their selective cytotoxicity towards cancer cells without affecting normal cells .

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